molecular formula C5H7F3O B6265367 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol CAS No. 1078627-29-8

1-(2,2,2-trifluoroethyl)cyclopropan-1-ol

Cat. No.: B6265367
CAS No.: 1078627-29-8
M. Wt: 140.1
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Description

1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol (CAS: CID 57445153) is a fluorinated cyclopropanol derivative with the molecular formula C₅H₇F₃O (molecular weight: 140.11 g/mol). Its structure features a cyclopropane ring substituted with a hydroxyl group and a 2,2,2-trifluoroethyl moiety, as represented by the SMILES string C1CC1(CC(F)(F)F)O . The trifluoroethyl group introduces strong electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity.

Properties

CAS No.

1078627-29-8

Molecular Formula

C5H7F3O

Molecular Weight

140.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with trifluoroethylating agents under controlled conditions. For instance, the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroethyl iodide in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. Pathways involved may include metabolic processes and signal transduction .

Comparison with Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS: 1993-77-7)

This compound shares the molecular formula C₅H₇F₃O but differs in connectivity: the trifluoroethyl group is attached to a cyclopropane ring via a methylene bridge. Key properties include:

  • Boiling point : 75–77 °C at 110 Torr
  • Density : 1.363 ± 0.06 g/cm³
  • pKa : 12.40 ± 0.20 (predicted)

Key Differences :

  • The hydroxyl group in 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol is directly bonded to the cyclopropane ring, creating greater steric strain compared to the linear arrangement in 1-cyclopropyl-2,2,2-trifluoroethan-1-ol. This strain may enhance reactivity in ring-opening reactions.
  • The pKa of the cyclopropanol derivative is likely lower due to the electron-withdrawing trifluoroethyl group stabilizing the deprotonated form, though experimental data for the target compound is lacking .

1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol (CAS: 1504931-98-9)

This analog substitutes the trifluoroethyl group with a halogenated aromatic ring. Key features:

  • Molecular formula : C₉H₈ClFO
  • Molecular weight : 186.61 g/mol
  • Structure : A cyclopropane ring bonded to a hydroxyl group and a 2-chloro-3-fluorophenyl substituent .

Key Differences :

  • The absence of fluorine atoms on the ethyl chain reduces electron-withdrawing effects, likely resulting in a higher pKa compared to the trifluoroethyl derivative.

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1269152-01-3)

  • Molecular formula : C₉H₁₁ClFN
  • Functional groups : A cyclopropane ring with an amine and fluorophenyl group .

Key Differences :

  • The amine group introduces basicity (pKa ~9–10 for similar amines), contrasting with the acidic hydroxyl group in the target compound.
  • Fluorine’s position on the aromatic ring may influence π-stacking interactions in drug design, unlike the aliphatic trifluoroethyl group in the target compound.

Physicochemical and Spectroscopic Data

Table 1: Structural and Physical Properties

Compound Molecular Formula MW (g/mol) Key Substituents pKa (Predicted/Reported) Boiling Point (°C)
This compound C₅H₇F₃O 140.11 Cyclopropanol, trifluoroethyl Not reported Not reported
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol C₅H₇F₃O 140.11 Cyclopropyl, trifluoroethanol 12.40 ± 0.20 75–77 (110 Torr)
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol C₉H₈ClFO 186.61 Chloro, fluoro phenyl Not reported Not reported

Table 2: Spectroscopic Comparisons

Compound ¹H NMR Key Signals (δ, ppm) Reference
This compound Not reported
2-Chloro-3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyrazine 5.24 (q, 2H, -CH₂CF₃), 8.17 (s, 1H)
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol Not reported

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